Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate
CAS No.: 144940-73-8
Cat. No.: VC21118862
Molecular Formula: C12H13N2NaO3S3
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144940-73-8 |
|---|---|
| Molecular Formula | C12H13N2NaO3S3 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | sodium;2-[(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
| Standard InChI | InChI=1S/C12H14N2O3S3.Na/c1-7(5-8-13(2)3-4-19-8)10-11(17)14(6-9(15)16)12(18)20-10;/h5H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/b8-5+,10-7+; |
| Standard InChI Key | PKVRQWIDQPNCPF-GKSAIXJRSA-M |
| Isomeric SMILES | C/C(=C\1/C(=O)N(C(=S)S1)CC(=O)[O-])/C=C/2\N(CCS2)C.[Na+] |
| SMILES | CC(=C1C(=O)N(C(=S)S1)CC(=O)[O-])C=C2N(CCS2)C.[Na+] |
| Canonical SMILES | CC(=C1C(=O)N(C(=S)S1)CC(=O)[O-])C=C2N(CCS2)C.[Na+] |
Introduction
Chemical Identity and Nomenclature
Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate is identified by several standard chemical identifiers. The compound is registered with CAS number 144940-73-8, which serves as its unique identifier in chemical databases and literature. The IUPAC name for this compound is sodium;2-[(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate. This systematic name provides precise information about the chemical structure and configuration of the molecule.
The compound is also known by several alternative identifiers in chemical databases. These include the MFCD number MFCD00192306 and the European Inventory of Existing Commercial Chemical Substances (EINECS) number 247-164-1 . These additional identifiers facilitate cross-referencing across different chemical databases and regulatory frameworks.
| Identifier Type | Value |
|---|---|
| CAS Number | 144940-73-8 |
| IUPAC Name | sodium;2-[(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
| Molecular Formula | C12H13N2NaO3S3 |
| Molecular Weight | 352.4 g/mol |
| MFCD Number | MFCD00192306 |
| EINECS Number | 247-164-1 |
Structural Characteristics
Molecular Composition
The molecular formula of the compound is C12H13N2NaO3S3, indicating the presence of 12 carbon atoms, 13 hydrogen atoms, 2 nitrogen atoms, 1 sodium atom, 3 oxygen atoms, and 3 sulfur atoms . This composition reveals the complex nature of the molecule, particularly with the significant presence of sulfur atoms, suggesting interesting chemical properties and potential reactivity patterns.
Structural Features
The compound features a complex structure characterized by thiazolidine rings interconnected through conjugated double bonds. The "E" designations in the name indicate specific geometric isomerism at two different points in the molecule, specifically in the (5E)-5 and (1E)-1 positions. This stereochemistry is crucial for understanding the three-dimensional arrangement of atoms in the molecule and potentially influences its physical, chemical, and biological properties.
The structural representation can be expressed using various notations:
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Standard InChI: InChI=1S/C12H14N2O3S3.Na/c1-7(5-8-13(2)3-4-19-8)10-11(17)14(6-9(15)16)12(18)20-10;/h5H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/b8-5+,10-7+;
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Standard InChIKey: PKVRQWIDQPNCPF-GKSAIXJRSA-M
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Isomeric SMILES: C/C(=C\1/C(=O)N(C(=S)S1)CC(=O)[O-])/C=C/2\N(CCS2)C.[Na+]
These notations provide precise structural information that can be interpreted by chemoinformatics systems and used for structure-based searching in chemical databases.
Key Functional Groups
The compound contains several key functional groups that contribute to its chemical behavior:
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Thiazolidine rings: The compound contains two thiazolidine rings, which are five-membered heterocyclic rings containing both nitrogen and sulfur atoms.
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Carbonyl groups: Present in the acetate moiety and within one of the thiazolidine rings.
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Thione group: A C=S double bond present in one of the thiazolidine rings.
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Conjugated double bonds: The molecule features conjugated C=C double bonds that connect the two thiazolidine rings, contributing to potential electronic delocalization.
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Sodium carboxylate: The acetate group is present as a sodium salt, indicating ionization of the carboxylic acid.
Physical and Chemical Properties
Solubility Profile
The presence of the sodium carboxylate group suggests that the compound would have good solubility in water and polar organic solvents. The ionized carboxylate enhances water solubility, while the presence of the organic moieties would contribute to solubility in organic solvents of medium polarity.
Stability Considerations
Based on the chemical structure, several stability considerations might be relevant:
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The presence of conjugated double bonds may make the compound susceptible to oxidation.
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The thione (C=S) group can potentially undergo reactions such as alkylation or reduction.
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The sodium salt form may be hygroscopic, potentially absorbing moisture from the air.
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The compound may be sensitive to strong acids, which could protonate the carboxylate and alter solubility.
Analytical Characterization
Spectroscopic Methods
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show signals for the methyl groups, methylene protons in the thiazolidine rings, and the vinylic protons.
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13C NMR would reveal the carbonyl carbons, thione carbon, and various sp2 and sp3 carbons in the structure.
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Infrared (IR) Spectroscopy:
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Characteristic bands for the carbonyl groups, C=C stretching, and C=S stretching would be expected.
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The carboxylate group would show symmetric and asymmetric stretching bands.
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Mass Spectrometry:
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Would provide information about the molecular weight and fragmentation pattern.
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High-resolution mass spectrometry could confirm the molecular formula.
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